molecular formula C15H16FeO2 B3014059 Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) CAS No. 31566-61-7

Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+)

Cat. No.: B3014059
CAS No.: 31566-61-7
M. Wt: 284.135
InChI Key:
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Description

Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is a useful research compound. Its molecular formula is C15H16FeO2 and its molecular weight is 284.135. The purity is usually 95%.
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Scientific Research Applications

Catalytic Iron-Mediated Carbocyclizations

Catalytic Iron-mediated Ene Carbocyclizations Iron-catalyzed carbocyclizations of 2-substituted-2,7,9-decatrienoates result in the formation of trans-disubstituted cyclopentanes, showcasing a [4+4]-ene reaction where cis-propenyl and 2-acroyl functionalities append to the newly formed cyclopentane ring. This process allows for high 1,2-stereoinduction, controlling the relative stereochemistry between three contiguous stereocenters (Takacs et al., 1990).

Catalytic Iron-mediated Ene Carbocyclizations of Trienes A similar iron-catalyzed cycloisomerization of a chiral (2E,7E) 2,7,9-decatriene derivative showcases high levels of 1,2-stereoinduction. This method effectively controls the stereochemistry of the chiral cyclopentane product, as evidenced by the synthesis of (−)-Mitsugashiwalactone and (+)-Isoiridomyrmecin (Takacs & Myoung, 1992).

Synthesis and Transformations

Synthesis of Natural Enantiomers of Irones from (+)-Citronellal A stepwise synthesis from (+)-citronellal to natural enantiomers of irones highlights the versatility of cyclization and transformation processes. Key intermediates like 1-(2,2,3-trimethyl-6-methylenecyclohexyl)acetaldehyde play a crucial role in the synthesis, leading to products like (+)-trans-γ-irone (Miyashita et al., 1982).

Synthesis of Cyclopentan-1-one Derivatives The synthesis of (2S,3S,4S)-2,3-O-isopropylidene-4-(methoxycarbonylmethyl)cyclopentan-1-one from D-ribose through various intermediate steps, including cyclization and decarboxylation, showcases the intricate transformations possible within cyclopentane derivatives (Ivanova et al., 2008).

Cyclopentane Derivatives and Applications

Synthesis of Cyclic Fatty Acid Monomers The synthesis of 1,2-disubstituted cyclopentanes and their conversion into cyclic fatty acid monomers demonstrates the application of cyclopentane derivatives in producing complex molecular structures. This process involves several steps, including Michael addition, conversion to alcohols, aldehydes, and ultimately cyclic fatty acid monomers (Vatèla et al., 1988).

Metal-assisted Cycloadditions for Substituted Cyclopentane-Derivatives The treatment of (η1-allyl)dicarbonyl(η5-cyclopentadienyl)iron with electron-deficient olefins and acetylenes leads to cyclopentyl–Fp complexes. These complexes undergo demetallation reactions to yield substituted cyclopentane derivatives, highlighting the potential of iron in facilitating complex cycloaddition reactions (Abram et al., 1982).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) involves the reaction of cyclopentanone with ethylmagnesium bromide, followed by reaction with 2-bromo-2-methylpropene in the presence of iron(2+) catalyst.", "Starting Materials": [ "Cyclopentanone", "Ethylmagnesium bromide", "2-bromo-2-methylpropene", "Iron(2+) catalyst" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with ethylmagnesium bromide to form cyclopentylmagnesium bromide.", "Step 2: 2-bromo-2-methylpropene is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then treated with iron(2+) catalyst to form Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate." ] }

CAS No.

31566-61-7

Molecular Formula

C15H16FeO2

Molecular Weight

284.135

IUPAC Name

cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+)

InChI

InChI=1S/C10H16O2.C5H10.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h9H,1,3-7H2,2H3;1-5H2;/q;;+2

SMILES

CC(=C)C(=O)OCC1CCCC1.C1CCCC1.[Fe+2]

solubility

not available

Origin of Product

United States

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